molecular formula C11H15NO3 B3048268 1-[(tert-butoxy)methyl]-4-nitrobenzene CAS No. 162954-42-9

1-[(tert-butoxy)methyl]-4-nitrobenzene

Cat. No.: B3048268
CAS No.: 162954-42-9
M. Wt: 209.24 g/mol
InChI Key: BRFYXVGVZPVEKE-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)methyl]-4-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is characterized by a tert-butoxy group attached to a benzene ring substituted with a nitro group.

Preparation Methods

The synthesis of 1-[(tert-butoxy)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[(tert-butoxy)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for substitution reactions, and solvents such as DMF and acetone . Major products formed from these reactions include 1-[(tert-butoxy)methyl]-4-aminobenzene and other substituted benzene derivatives .

Scientific Research Applications

1-[(tert-butoxy)methyl]-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)methyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

1-[(tert-butoxy)methyl]-4-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a tert-butoxy group and a nitro group, which provides a distinct set of chemical properties and reactivity patterns .

Properties

CAS No.

162954-42-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]-4-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7H,8H2,1-3H3

InChI Key

BRFYXVGVZPVEKE-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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